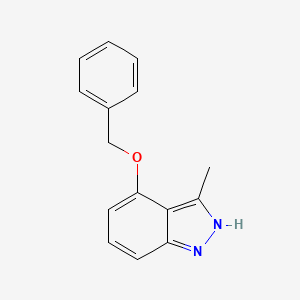
4-(Benzyloxy)-3-methyl-1H-indazole
Descripción general
Descripción
4-(Benzyloxy)-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Benzyloxy)-3-methyl-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₁₄N₂O and a molecular weight of 238.28 g/mol. The compound features an indazole core with a benzyloxy group at the 4-position and a methyl group at the 3-position. This unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial activity. They have been studied for their potential to inhibit various bacterial and fungal strains, making them candidates for further development as antimicrobial agents.
Anti-inflammatory and Anticancer Effects
Indazoles are also recognized for their anti-inflammatory and anticancer properties. Preliminary studies suggest that this compound may interact with cannabinoid receptors (CB1 and CB2), which play critical roles in various physiological processes. This interaction could lead to therapeutic applications in managing inflammation and cancer.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Variations in substituents can significantly affect its chemical behavior and biological properties. A comparative analysis of similar compounds highlights how different functional groups can alter activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methyl-1H-indazole | Methyl group at position 5 | Simpler structure; lacks benzyloxy moiety |
| 4-Methoxy-1H-indazole | Methoxy group at position 4 | Different functional group; potential reactivity |
| 3-Methyl-4-(phenoxy)-1H-indazole | Phenoxy group instead of benzyloxy | Variation may alter biological activity |
| 1-Benzyl-3-methyl-1H-indazole | Benzyl group at position 1 | Different positioning affects reactivity |
| 4-(Chlorobenzyl)-3-methyl-1H-indazole | Chlorobenzyl ether | Halogen substitution may influence interactions |
Interaction Studies
Recent studies have focused on the binding affinity of this compound to cannabinoid receptors. These investigations are crucial for elucidating the compound's mechanism of action and potential therapeutic uses. Initial findings suggest that it can modulate receptor activity, warranting further exploration through in vitro and in vivo studies.
Pharmacological Evaluations
Various pharmacological evaluations have demonstrated the compound's potential as a lead agent for developing new therapeutic agents targeting cannabinoid receptors or other biological pathways. The unique structure of this compound makes it valuable in organic synthesis as an intermediate for producing more complex molecules.
Propiedades
IUPAC Name |
3-methyl-4-phenylmethoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-15-13(17-16-11)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKVKULJRGKFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















